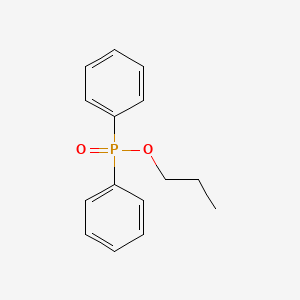

propyl diphenylphosphinate

Description

Structure

3D Structure

Properties

IUPAC Name |

[phenyl(propoxy)phosphoryl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17O2P/c1-2-13-17-18(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOPYLQJRSZHIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Propyl Diphenylphosphinate Transformations

Hydrolytic Cleavage Mechanisms

The hydrolysis of phosphinate esters, including propyl diphenylphosphinate (B8688654), is a key transformation that can be catalyzed by either acids or bases and can be accelerated by microwave irradiation. researchgate.net The products of this reaction are diphenylphosphinic acid and propanol (B110389).

The acid-catalyzed hydrolysis of phosphinate esters generally proceeds through a bimolecular A-2 mechanism. cdnsciencepub.comjcsp.org.pk This pathway involves the protonation of the phosphoryl oxygen, followed by the rate-determining attack of a water molecule on the phosphorus center. cdnsciencepub.comjcsp.org.pkusda.gov For certain phosphinates, particularly those with bulky alkyl groups, the mechanism can shift to a unimolecular A-1 pathway involving C-O bond cleavage. cdnsciencepub.com

Studies on various phosphinate esters have shown that the rate of acid-catalyzed hydrolysis is influenced by the acid concentration, often exhibiting a bell-shaped profile where the rate first increases and then decreases at very high acid concentrations. nih.gov For example, the hydrolysis of p-nitrophenyl diphenylphosphinate reaches a maximum rate at approximately 1.5 M HClO4. nih.gov The entropies of activation for A-2 hydrolysis are typically negative, in the range of -18 to -24 e.u., supporting the ordered, bimolecular transition state. cdnsciencepub.com

Kinetic data for the acid-catalyzed hydrolysis of various phosphinate esters are presented below.

Table 1: Kinetic Parameters for Acid-Catalyzed Hydrolysis of Select Phosphinate Esters

| Compound | Acid/Conditions | Mechanism | Activation Entropy (e.u.) | Reference |

|---|---|---|---|---|

| Methyl dialkylphosphinates | D₂SO₄, 75°C | A-2 | -18 to -24 | cdnsciencepub.com |

| Benzyl diethylphosphinate | H₂SO₄/DMSO-H₂O, 50°C | A-1 | -4 to -7 | cdnsciencepub.com |

Note: N/A indicates data not available in the cited sources.

Base-catalyzed hydrolysis of phosphinate esters typically occurs through a bimolecular nucleophilic substitution mechanism involving the attack of a hydroxide (B78521) ion on the phosphorus atom. nih.govsapub.org This forms a pentacoordinate intermediate, and the rate-determining step can be either the formation or the breakdown of this intermediate. sapub.orgscispace.com For aryl diphenylphosphinates, good Hammett correlations suggest that the formation of the intermediate is the rate-determining step. sapub.org

The rate of alkaline hydrolysis is significantly influenced by steric factors. An increase in steric hindrance around the phosphorus atom or on the alkyl group of the ester decreases the reaction rate. nih.gov For example, the relative rate constants for the alkaline hydrolysis of ethyl diethyl-, diisopropyl-, and di-tert-butylphosphinates were reported as 260, 41, and 0.08, respectively, highlighting the dramatic effect of steric bulk. nih.gov

Microwave irradiation has been shown to significantly accelerate the hydrolysis of phosphinate esters, offering a more efficient alternative to conventional heating. researchgate.netnih.govmdpi.com For the acid-catalyzed hydrolysis of alkyl diphenylphosphinates, using p-toluenesulfonic acid (PTSA) as a catalyst under microwave conditions at 180°C led to complete hydrolysis in 0.5 to 2.2 hours. nih.govmdpi.comresearchgate.net The use of microwaves can sometimes allow for a reduction in the amount of catalyst required. nih.gov

The mechanism under microwave irradiation is generally believed to be the same as under conventional heating, with the acceleration attributed to efficient and rapid heating of the reaction mixture. mdpi.comchim.it For certain substrates like isopropyl diphenylphosphinate, the rapid hydrolysis (0.5 hours) observed under microwave conditions is attributed to the A-Al-1 mechanism. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Acidic Hydrolysis of Alkyl Diphenylphosphinates

| Alkyl Group | Conventional Heating (HCl, reflux) | Microwave Irradiation (PTSA, 180°C) | Reference |

|---|---|---|---|

| Methyl | 3 hours | 2.2 hours | nih.govresearchgate.net |

| Ethyl | 6.5 hours | 1.5 hours | nih.govresearchgate.net |

| Propyl | 6.5 hours | 1.5 hours | nih.govresearchgate.net |

| Isopropyl | N/A | 0.5 hours | mdpi.com |

Note: Data represents time for complete hydrolysis.

The reactivity of phosphinate esters in hydrolysis is governed by both electronic and steric effects of the substituents and the nature of the leaving group. nih.govttu.ee

Steric Effects: As mentioned previously, increased steric hindrance at the phosphorus center slows down both acid- and base-catalyzed hydrolysis by impeding the approach of the nucleophile (water or hydroxide). nih.gov This is particularly pronounced in base-catalyzed reactions. nih.gov In acid-catalyzed hydrolysis, polar and steric effects are generally considered to have a smaller influence compared to base-catalyzed reactions. nih.gov

Leaving Group: The stability of the leaving alcohol (or alkoxide) influences the reaction rate. A better leaving group, which corresponds to a more acidic alcohol, will depart more readily, accelerating the hydrolysis. sapub.orgnih.gov In aminolysis reactions, which follow a similar mechanistic framework, the reactivity ratios for phenol (B47542) versus thiophenol leaving groups can be substantial, indicating that the leaving group's ability to depart is crucial in the rate-determining step. cdnsciencepub.com

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions where the propoxy group is displaced by another nucleophile.

The reaction of phosphinate esters with amines, known as aminolysis, results in the formation of a phosphinic amide and an alcohol. researchgate.netbenthamdirect.com Kinetic studies on the aminolysis of various aryl diphenylphosphinates have been used to elucidate the reaction mechanism. sapub.orgcdnsciencepub.comnih.govnih.gov

The mechanism can be either a concerted process or a stepwise pathway involving a pentacoordinate intermediate. sapub.orgscispace.com For the aminolysis of aryl diphenylphosphinates in aprotic solvents like acetonitrile, evidence points towards a stepwise mechanism where the rate-determining step is the collapse of a zwitterionic pentacoordinate intermediate. sapub.orgscispace.comcdnsciencepub.com However, for other systems, a concerted mechanism is proposed, supported by linear Brønsted-type plots. sapub.orgnih.govnih.gov The specific pathway can be influenced by the nature of the amine, the leaving group, and the solvent. sapub.orgscispace.comcdnsciencepub.com

For instance, the reaction of 2,4-dinitrophenyl diphenylphosphinate with primary amines shows a linear Brønsted-type plot with a βnuc value of 0.53, which is typical for a concerted mechanism. sapub.orgnih.gov In contrast, studies with secondary amines sometimes suggest a stepwise process. cdnsciencepub.comnih.gov The reactivity of amines generally follows their basicity and nucleophilicity, although steric hindrance on the amine can also play a role. nih.gov

Alcoholysis Reactions

Alcoholysis, the cleavage of a bond by reaction with an alcohol, is a fundamental transformation for esters, including phosphinates. While specific studies on the alcoholysis of this compound are not extensively detailed in the reviewed literature, the mechanism can be inferred from studies on the hydrolysis of analogous phosphinate esters. The hydrolysis of phosphinates, such as aryl diphenylphosphinates, has been investigated under both acidic and alkaline conditions, providing a framework for understanding the corresponding alcoholysis reactions. mdpi.com

The reaction involves the nucleophilic attack of an alcohol on the electrophilic phosphorus atom of the phosphinate. This process is analogous to the well-studied hydrolysis reactions. For instance, the hydrolysis of p-nitrophenyl diphenylphosphinate has been studied under acid catalysis. mdpi.com Similarly, base-catalyzed hydrolysis of various aryl diphenylphosphinates has been explored, often involving the formation of a pentacoordinate intermediate or a concerted displacement mechanism. mdpi.com

In a typical alcoholysis reaction (transesterification), an equilibrium is established between the starting this compound, the reacting alcohol, the resulting new phosphinate ester, and propanol. The position of this equilibrium can be influenced by factors such as the relative concentrations of the alcohols and the removal of one of the products. The mechanism, whether proceeding through a concerted (SN2@P-type) or a stepwise addition-elimination pathway, is influenced by the nature of the alcohol, the solvent, and the presence of acid or base catalysts.

Intramolecular Rearrangements in Reactivity

This compound and related phosphinate derivatives can undergo several types of intramolecular rearrangements, often induced by base or heat, leading to the formation of new P-C or P-O bonds.

One notable example is the phospho-Fries rearrangement . This reaction, analogous to the classic Fries rearrangement of phenolic esters, involves the intramolecular migration of a phosphinyl group from oxygen to a carbon atom on an aromatic ring. Arylphosphinates can undergo this base-induced nucleophilic substitution at the phosphorus atom, proceeding with P-O bond cleavage to yield (2-hydroxyaryl)phosphine oxides. thieme-connect.de These reactions are often highly stereoselective, proceeding with retention of configuration at the phosphorus center. thieme-connect.de

Other intramolecular rearrangements have also been observed for related phosphinate systems. For instance, base-induced organic-chemistry.orgacs.org- and organic-chemistry.orgacs.org-intramolecular rearrangements of S-aryl phosphinothioates, cyclopent-1-enyl phosphinates, and arylphosphinic amides have been used to synthesize P-stereogenic β-sulfanyl, β-oxo, and α-amino tertiary phosphine (B1218219) oxides, respectively. thieme-connect.de Another relevant transformation is the phospha-Brook rearrangement , which involves the migration of a phosphinyl group from a carbon to an oxygen atom. This rearrangement has been identified as a key step in certain copper-catalyzed reactions involving phosphine oxides. beilstein-journals.org In some cases, an intramolecular rearrangement of phenyl diphenylphosphinate is favored over the formation of phosphine oxide, particularly in aprotic solvents at low concentrations. scispace.com

Electrophilic Reactions of this compound and its Derivatives

In many of its reactions, the phosphorus atom of this compound acts as an electrophilic center, reacting with various nucleophiles. The electron-withdrawing nature of the two phenyl groups and the phosphoryl oxygen (P=O) bond polarizes the P-OPr bond, making the phosphorus atom susceptible to nucleophilic attack.

The hydrolysis and alcoholysis reactions discussed previously are prime examples of the electrophilic nature of the phosphorus center. mdpi.com Aminolysis reactions, where amines act as nucleophiles, also fall into this category. Studies on the aminolysis of aryl diphenylphosphinates have shown that the reaction can proceed through either a concerted mechanism or a stepwise pathway involving a pentacoordinate intermediate. scispace.com The specific mechanism and reaction rate are influenced by factors such as the basicity and steric hindrance of the amine, as well as the nature of the leaving group. scispace.com

Furthermore, reactions involving organometallic reagents highlight the electrophilicity of the phosphorus atom. For example, the reaction of L-menthyl (S)-methyl(phenyl)phosphinate with (2-methoxyphenyl)lithium results in a nucleophilic substitution at the phosphorus center, displacing the menthyl group to form (2-methoxyphenyl)(methyl)phenylphosphine oxide with a high degree of stereocontrol. thieme-connect.de Similarly, the anion of diphenylphosphine (B32561) oxide, which can be considered a derivative, readily adds to carbonyl compounds, demonstrating electrophilic substitution at the phosphorus. rsc.org

Radical Reaction Pathways

Radical reactions provide an alternative mechanistic manifold for the transformation of phosphinates. These pathways often involve the formation of radical intermediates through single-electron transfer processes, which can be initiated electrochemically or photochemically.

A prominent example is the radical mechanism proposed for the electrochemical deoxygenation of alcohols via their diphenylphosphinate esters. researchgate.net In this process, the diphenylphosphinate ester undergoes a one-electron reduction at the cathode to form a radical-anion. acs.orgacs.org This radical-anion is a key intermediate that subsequently decomposes. acs.orgacs.org The fragmentation step involves the cleavage of the C-O bond, yielding a stable diphenylphosphinate anion and an alkyl radical. acs.orgresearchgate.net This radical mechanism is supported by cyclic voltammetry studies and radical cyclization experiments. organic-chemistry.orgresearchgate.net

Electrochemical Step (E): The phosphinate ester is reduced to its radical-anion. acs.orgacs.org

Chemical Step (C): The radical-anion fragments to produce an alkyl radical and the diphenylphosphinate anion. acs.orgacs.org

Final Product Formation: The alkyl radical is then typically reduced further to a carbanion and protonated by a proton source in the medium to give the final deoxygenated alkane. researchgate.net

Photochemical methods can also initiate radical reactions. For instance, the UV irradiation of O-ethyl S-n-propyl phenylphosphonothioate in the presence of an aromatic hydrocarbon sensitizer (B1316253) like benzene (B151609) can lead to photoarylation, forming O-ethyl diphenylphosphinate. rsc.org This transformation suggests the involvement of radical intermediates. The reaction is believed to proceed via direct homolysis of the excited state of the phosphonothioate, generating a phosphonyl radical, EtO(Ph)P(O)•. rsc.org

Electrochemical Transformation Mechanisms

Electrochemical methods offer a powerful and environmentally friendly approach to inducing chemical transformations. For this compound and other phosphinate esters, electrochemical reduction is a key pathway for functional group manipulation, most notably in deoxygenation reactions.

A novel and efficient electrochemical method for the deoxygenation of primary, secondary, and tertiary alcohols has been developed using their corresponding diphenylphosphinate esters. organic-chemistry.orgacs.orgnih.gov This method provides a valuable alternative to classic deoxygenation protocols like the Barton-McCombie reaction, avoiding the use of toxic reagents and operating under mild conditions. organic-chemistry.orgacs.org

The reaction is typically carried out in a divided electrochemical cell using solvents like dimethylformamide (DMF). organic-chemistry.org The mechanism, as determined by cyclic voltammetry and coulometry, is an EC (Electrochemical-Chemical) type process. acs.orgacs.org

Step 1 (Electrochemical): The diphenylphosphinate ester is reduced at the cathode to form a radical-anion intermediate. acs.org Cyclic voltammetry of ethyl diphenylphosphinate shows a reversible reduction wave, indicating that the radical-anion possesses a finite lifetime before decomposing. organic-chemistry.orgacs.orgacs.org

Step 2 (Chemical): This radical-anion undergoes fragmentation, cleaving the alkyl-oxygen bond to generate an alkyl radical and diphenylphosphonic acid (after workup). acs.orgresearchgate.net The driving force for this cleavage is believed to be the formation of the strong phosphorus-oxygen double bond in the resulting phosphorus(V) species. acs.org

Step 3 (Product Formation): The alkyl radical formed is subsequently reduced to the corresponding alkane. researchgate.net

This electrochemical deoxygenation is highly efficient, proceeding with high current density and at moderate temperatures (optimal around 60 °C), which results in short reaction times and high yields of the deoxygenated products. organic-chemistry.orgacs.org The method exhibits broad functional group tolerance, being compatible with alkenes, amides, ketones, and esters. organic-chemistry.org

Data Tables

Table 1: Electrochemical Deoxygenation of Various Diphenylphosphinates

The following table presents selected results from the electrochemical deoxygenation of various alcohol-derived diphenylphosphinates, demonstrating the scope and efficiency of the reaction. The data is adapted from studies by Markó and Lam. acs.org

| Entry | Substrate (Diphenylphosphinate of) | Product | Yield (%) |

| 1 | Adamantan-1-ol | Adamantane | 90 |

| 2 | Cyclododecanol | Cyclododecane | 92 |

| 3 | 1-Dodecanol | Dodecane | 85 |

| 4 | (-)-Menthol | p-Menthane | 88 |

| 5 | Cholesterol | Cholest-5-ene | 81 |

| 6 | Dihydrocholesterol | Cholestane | 95 |

| 7 | Geraniol | 3,7-Dimethylocta-1,6-diene | 75 |

| 8 | 10-Undecen-1-ol | Undec-1-ene | 80 |

Reactivity Profiles and Transformational Chemistry of Propyl Diphenylphosphinate

Reactivity with Diverse Nucleophiles

The electrophilic nature of the phosphorus atom in propyl diphenylphosphinate (B8688654) makes it a target for a wide array of nucleophiles. The primary reaction pathway involves nucleophilic substitution at the phosphorus center, where the propoxy group acts as the leaving group.

One of the most fundamental nucleophilic substitution reactions is hydrolysis, the reaction with water. The hydrolysis of alkyl diphenylphosphinates, including the propyl variant, can be effectively catalyzed by acids such as p-toluenesulfonic acid (PTSA), particularly under microwave irradiation which can accelerate the reaction. researchgate.net Studies on the acid-catalyzed hydrolysis of a series of alkyl diphenylphosphinates have established a reactivity order based on the structure of the alkyl group. researchgate.net

| Alkyl Group | Relative Reactivity |

|---|---|

| Isopropyl (iPr) | Highest |

| Methyl (Me) | High |

| Ethyl (Et) | Moderate |

| Propyl (Pr) | Moderate |

| Butyl (Bu) | Moderate |

The reactivity of more complex nucleophiles towards related aryl diphenylphosphinates has also been investigated. Kinetic studies involving reactions with butane-2,3-dione monoximate and various aryloxide anions reveal that α-nucleophiles (nucleophiles with an unshared pair of electrons on an adjacent atom) exhibit enhanced reactivity. For instance, an oximate nucleophile was found to be 10-70 times more reactive than a reference aryloxide nucleophile of comparable basicity, a phenomenon known as the α-effect. researchgate.netkinampark.com The reaction mechanism is proposed to be concerted, as supported by a linear Brønsted-type plot. researchgate.net

Comparing the P=O system to its sulfur analogue (P=S), studies on the reactions of 2,4-dinitrophenyl diphenylphosphinothioate (a P=S compound) show it proceeds through a tighter transition state than the corresponding P=O diphenylphosphinate. sapub.org Nucleophilic aromatic substitution has also been observed in related systems where the diphenylphosphinyl group facilitates the replacement of other substituents on an aromatic ring, such as a methoxy (B1213986) group being displaced by Grignard reagents, alkoxides, or amides. elsevierpure.com

Reactivity in Coupling Reactions

Propyl diphenylphosphinate and its isomers are frequently synthesized via metal-catalyzed coupling reactions, which form the core of their preparative chemistry. These reactions typically involve the formation of a phosphorus-carbon (P-C) bond.

The Hirao reaction is a prominent method for this synthesis. rsc.org It involves the palladium-catalyzed P-C coupling of an H-phosphinate, such as an alkyl phenyl-H-phosphinate, with an aryl halide. rsc.orgrsc.org A "green" variation of this reaction utilizes a phosphine-ligand-free Pd(OAc)₂ catalyst with triethylamine (B128534) as a base, often under solvent-free microwave conditions, to couple alkyl phenyl-H-phosphinates with bromoarenes to produce the corresponding alkyl diphenylphosphinates, including the propyl ester. rsc.org

More recently, iron-catalyzed dehydrogenative coupling has emerged as an alternative. This method couples alcohols directly with P(O)-H compounds like diphenylphosphine (B32561) oxide. For example, iso-propyl diphenylphosphinate can be synthesized via the iron-catalyzed coupling of isopropanol (B130326) with diphenylphosphine oxide. rsc.org Palladium-catalyzed multicomponent reactions have also been developed, enabling the simultaneous formation of two P-C bonds and one P-O bond from sodium hypophosphite, an alcohol, and an aryl halide to yield diarylphosphinates like isothis compound. mdpi.com

| Reaction Type | Phosphorus Source | Coupling Partner(s) | Catalyst | Product Example | Reference |

|---|---|---|---|---|---|

| Hirao Reaction | Alkyl phenyl-H-phosphinate | Bromoarene | Pd(OAc)₂ | This compound | rsc.org |

| Dehydrogenative Coupling | Diphenylphosphine oxide | Alcohol (e.g., Isopropanol) | Iron-based catalyst | iso-Propyl diphenylphosphinate | rsc.org |

| Multicomponent Reaction | Sodium hypophosphite | Alcohol, Aryl halide | Palladium-based catalyst | Isothis compound | mdpi.com |

Rearrangement Reactions and Isomerization Studies

While less common than substitution or coupling reactions, rearrangement and isomerization pathways are relevant to the chemistry of diphenylphosphinates and related structures. Research has shown that under certain conditions, rearrangement can compete with other reaction pathways. For instance, in aprotic solvents at low concentrations, a rearrangement pathway to form phenyl diphenyl phosphinate has been observed to be preferred over other potential transformations. scispace.com

The diphenylphosphinate moiety can also influence the stereochemistry and structural dynamics of larger molecules. In studies of hypercoordinated tin compounds featuring diphenylphosphinate ligands, both dissociative (nonregular) and nondissociative (regular) isomerization pathways have been identified, highlighting the fluxional behavior that the phosphinate group can be involved in within complex organometallic structures. acs.org

Oxidation-Reduction Chemistry

The phosphorus atom in this compound exists in the +5 oxidation state. Its redox chemistry primarily involves the interconversion between this phosphinate (a phosphine (B1218219) oxide derivative) and the corresponding phosphinite (P(III)) or phosphine (P(III)) species.

The oxidation of a P(III) precursor is a common route to forming the P(V)=O bond found in phosphinates. For example, 1,1-dimethyl-1-propyl diphenylphosphinate can be synthesized by the oxidation of the corresponding 1,1-dimethyl-1-propyl diphenylphosphinite using an oxidizing agent like hydrogen peroxide. molaid.com This demonstrates the conversion from a P(III) ester to a P(V) ester.

Conversely, the reduction of the P=O group is a key transformation. The diphenylphosphinyl group, as seen in various substituted compounds, can be reduced to a diphenylphosphino group. elsevierpure.com This transformation converts the phosphine oxide moiety back to a phosphine, moving from a P(V) to a P(III) state. Photoreduction has also been documented in related organophosphorus compounds. For example, UV irradiation of O-ethyl S-n-propyl phenylphosphonothioate can lead to the reductive cleavage of the phosphorus–sulfur bond, demonstrating the susceptibility of such bonds to reduction under photochemical conditions. rsc.org

Derivatization and Analog Synthesis of Propyl Diphenylphosphinate Structures

Modifications of the Alkyl Ester Moiety

The synthesis of alkyl diphenylphosphinates with varied ester groups can be achieved through several synthetic routes. A common method involves the reaction of diphenylphosphinic chloride with the corresponding alcohol in the presence of a base to neutralize the HCl byproduct. Another approach is the esterification of diphenylphosphinic acid with an alcohol, often aided by a dehydrating agent or by performing the reaction under conditions that remove water. The choice of synthetic route can influence the yield and purity of the resulting alkyl diphenylphosphinate (B8688654).

For instance, butyl diphenylphosphinate has been synthesized from diphenylphosphinic chloride and butanol. The reaction of phenylphosphinic acid with a 15-fold excess of butyl alcohol under microwave conditions at 140°C has been reported to produce butyl phenyl-H-phosphinate in a 94% yield. researchgate.net While this is not a direct synthesis of butyl diphenylphosphinate, it demonstrates a high-yield esterification involving a related phosphinic acid.

The following table summarizes the synthesis of various alkyl diphenylphosphinates, highlighting the diversity of the alkyl moiety that can be introduced.

| Alkyl Group | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| Methyl | Diphenylphosphinic chloride, Methanol | Triethylamine (B128534), Dichloromethane | - | - |

| Ethyl | Phenylphosphinic acid, Ethyl chloroformate | Pyridine, Chloroform (B151607) | High | researchgate.net |

| n-Propyl | 1-Propyldichlorophosphorus, Diethyl 1-propylphosphate | Heat | 96% (intermediate) | google.com |

| iso-Propyl | - | - | - | - |

| n-Butyl | Phenyl-H-phosphinic acid, Butanol | Microwave, 140°C | 94% | researchgate.net |

| tert-Butyl | Diphenylphosphine (B32561), Di-tert-butyl peroxyoxalate | Benzene (B151609) | 16% | scispace.com |

| 4-((2,2-Diphenylvinyl)thio)butyl | Diphenylphosphinic acid, (E)-1-(2-(4-((4-bromobutyl)thio)phenyl)-2-phenylethene-1-sulfonate) | CuI, Cs2CO3 | 94% | acs.org |

The length and branching of the alkyl chain in the ester moiety of diphenylphosphinates can significantly influence their reactivity, primarily through steric and electronic effects. While comprehensive studies focusing specifically on a homologous series of alkyl diphenylphosphinates are not extensively detailed in the available literature, general principles from related phosphinate and phosphonate (B1237965) hydrolysis studies can provide valuable insights.

Steric Effects:

An increase in the steric bulk of the alkyl group, either by increasing the chain length or by introducing branching, generally leads to a decrease in the rate of reactions where the phosphorus center is the site of nucleophilic attack. This is due to steric hindrance, which impedes the approach of the nucleophile to the phosphorus atom.

A study on the alkaline hydrolysis of a series of ethyl phosphinates with varying steric hindrance on the phosphorus-bound alkyl groups demonstrated this effect. It was observed that increasing steric hindrance significantly decreased the reaction rate. nih.gov For example, ethyl di-tert-butylphosphinate was found to hydrolyze 500 times slower than ethyl diisopropylphosphinate. nih.gov Although this study varied the substituents on the phosphorus atom rather than the ester group, the principle of steric hindrance affecting reactivity at the phosphorus center is directly applicable.

In another study on the acidic hydrolysis of alkyl α-hydroxyimino-α-(p-nitrophenyl) alkylphosphonates, the reaction rate was found to decrease with increasing steric hindrance of the ester alkyl group. A 100-fold decrease in the reaction rate was observed when a methyl substituent was replaced by a tert-butyl group. nih.gov

Electronic Effects:

The electronic influence of the alkyl group on the ester oxygen is generally considered to be less significant than steric effects in modulating the reactivity of the phosphorus center, as the effect is transmitted through several bonds. However, the stability of the potential carbocation that could be formed upon cleavage of the alkyl-oxygen bond can play a role, particularly in acid-catalyzed hydrolysis reactions that may proceed through a mechanism involving this cleavage.

In the context of acid-catalyzed hydrolysis of methyl dialkylphosphinates, it was concluded that polar and steric effects have a less pronounced influence compared to base-catalyzed hydrolysis. nih.gov

The following table summarizes the expected effects of varying alkyl chain length and branching on the reactivity of propyl diphenylphosphinate, based on general principles observed in related compounds.

| Modification | Expected Effect on Reactivity | Rationale |

| Increasing chain length (e.g., propyl to pentyl) | Decrease | Increased steric hindrance around the phosphorus center. |

| Introducing branching (e.g., n-propyl to isopropyl) | Significant Decrease | Increased steric hindrance impeding nucleophilic attack. |

Modifications of the Aryl Moieties

The synthesis of diarylphosphinates with various substituents on the aryl rings allows for a fine-tuning of the electronic and steric properties of the molecule. These compounds are typically prepared by reacting a substituted aryl Grignard reagent with a phosphorus source, such as phosphorus oxychloride or a phosphonic dichloride, followed by hydrolysis and esterification.

For example, bis(4-methoxyphenyl)phosphine (B1312688) oxide was synthesized by reacting 4-methoxyphenyl (B3050149) magnesium bromide with diethylphosphite, followed by an acidic workup, with a reported yield of 92%. acs.org This phosphine (B1218219) oxide is a direct precursor to the corresponding phosphinic acid, which can then be esterified to the desired alkyl diarylphosphinate. Similarly, bis(4-chlorophenyl)phosphine oxide has been synthesized with a high yield of 97.3% by reacting 4-chlorophenylmagnesium bromide with diethyl phosphite (B83602).

The following table provides examples of the synthesis of various substituted diarylphosphine oxides, which are key intermediates in the preparation of substituted diarylphosphinates.

| Aryl Substituent | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| 4-Methoxy | 4-Methoxyphenyl magnesium bromide, Diethyl phosphite | THF, 0°C to rt; then HCl | 92 | acs.org |

| 4-Chloro | 4-Chlorophenylmagnesium bromide, Diethyl phosphite | THF, Diethyl ether, 0-5°C; then HCl | 97.3 | nih.gov |

| 4-Nitro | p-Nitrophenol, Triphosgene | Dichloromethane, NaOH, Triethylamine | 99 | thieme-connect.descripps.edu |

| 4-Methyl (p-tolyl) | p-Cresol, Phosphorus oxychloride; then o-toluidine | Reflux; then Acetonitrile, 0°C | - | scienceopen.com |

| 3,5-Bis(trifluoromethyl) | 1-Bromo-3,5-bis(trifluoromethyl)benzene, Diethyl phosphite | n-BuLi, THF, -78°C; then HCl | 73-75 | orgsyn.org |

Substituents on the aryl rings of diarylphosphinates exert significant electronic and steric effects that modulate the reactivity of the phosphorus center.

Electronic Effects:

Electron-withdrawing groups (EWGs) on the aryl rings, such as nitro (-NO₂) or trifluoromethyl (-CF₃), increase the electrophilicity of the phosphorus atom. This makes the compound more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), decrease the electrophilicity of the phosphorus atom, thereby reducing its reactivity towards nucleophiles.

The effect of substituents on the rate of alkaline hydrolysis of a series of substituted phenylphosphonates has been studied, and a good correlation between the reaction rate and the Hammett σ constants of the aromatic substituents was found. mdpi.com This indicates that the electronic effects of the substituents play a predictable role in the reactivity of the phosphorus center. In general, a more electron-withdrawing substituent leads to a faster hydrolysis rate.

Steric Effects:

Substituents in the ortho position of the aryl rings can sterically hinder the approach of nucleophiles to the phosphorus center, thereby decreasing the reaction rate. This steric hindrance is more pronounced with bulkier ortho substituents. masterorganicchemistry.comyoutube.com The cage-shaped structure of some ortho-substituted triarylphosphines has been shown to impose considerable steric shielding. researchgate.net While this compound itself does not have ortho substituents, the synthesis of such derivatives would be expected to significantly impact their reactivity.

The following table summarizes the expected influence of different aryl substituents on the reactivity of this compound.

| Substituent Type | Position | Expected Effect on Reactivity Towards Nucleophiles | Rationale |

| Electron-Donating (e.g., -OCH₃) | para | Decrease | Reduces the electrophilicity of the phosphorus atom. |

| Electron-Withdrawing (e.g., -NO₂) | para | Increase | Increases the electrophilicity of the phosphorus atom. |

| Bulky Alkyl Group (e.g., -C(CH₃)₃) | ortho | Significant Decrease | Steric hindrance prevents the approach of the nucleophile. |

Synthesis of Heteroatom-Containing Phosphinate Derivatives

The introduction of heteroatoms such as nitrogen, sulfur, or oxygen into the structure of diphenylphosphinates can lead to derivatives with novel properties and reactivity. These heteroatoms can be incorporated into the alkyl ester moiety or as part of the aryl rings.

Nitrogen-Containing Derivatives:

Nitrogen-containing heterocycles can be incorporated into the phosphinate structure. For example, the synthesis of diethyl [5-(substituted phenyl)-1,3,4-thiadiazol-2-yl]amino)(substituted phenyl)methylphosphonates has been achieved through the reaction of N-(substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amines with diethyl phosphite. scispace.com This demonstrates the feasibility of attaching complex nitrogen heterocycles to a phosphorus center. The synthesis of phosphorus-nitrogen heterocycles derived from chelating N-donor ligands is also an active area of research. d-nb.info

Sulfur-Containing Derivatives:

Sulfur atoms can be introduced, for instance, into the alkyl chain of the ester. The synthesis of 4-((2,2-diphenylvinyl)thio)butyl diphenylphosphinate in 94% yield has been reported. acs.org This was achieved through a copper-catalyzed reaction between diphenylphosphinic acid and a vinylsulfonium salt derivative. The synthesis of sulfur-containing organophosphorus compounds as potential extractants for heavy metals has also been explored, involving the reaction of elemental phosphorus and sulfur with alkyl bromides. nih.gov

Oxygen-Containing Derivatives:

Ether linkages can be incorporated into the alkyl ester moiety. While specific examples for this compound were not found, the general synthesis of phosphinates with ether-containing side chains is feasible through standard ether synthesis methodologies prior to or after the formation of the phosphinate ester.

The following table provides examples of heteroatom-containing phosphinate derivatives.

| Heteroatom | Type of Derivative | Synthetic Approach |

| Nitrogen | Pyrazole-containing phosphine-borane | Reaction of pyrazole (B372694) with a (trifluoromethyl)phenyl phosphine precursor. mdpi.com |

| Nitrogen | Azaphosphinine | Cyclization of an ortho-(arylethynyl)aniline with triphenylphosphite. uoregon.edu |

| Sulfur | Thioether-functionalized alkyl phosphinate | Copper-catalyzed reaction of diphenylphosphinic acid with a vinylsulfonium salt. acs.org |

| Oxygen | Phosphoryloxylated vinylsulfonium salt derivative | Copper-catalyzed reaction of a vinylsulfonium salt with a P(O)-OH compound. acs.org |

Organotin(IV) Derivatives of Diphenylphosphinates

Organotin(IV) compounds are known to form stable complexes with diphenylphosphinate ligands, leading to diverse structural motifs. sysrevpharm.orguthm.edu.my The synthesis of these derivatives typically involves the reaction of an organotin(IV) halide or oxide with diphenylphosphinic acid or its corresponding salt. sysrevpharm.orgrdd.edu.iq These reactions are generally performed in anhydrous organic solvents like methanol, ethanol, or benzene to prevent hydrolysis of the organotin starting materials. sysrevpharm.org

The resulting structures can be monomeric, dimeric, or polymeric, with the diphenylphosphinate anion acting as a monochelating, bichelating, or bidentate ligand. researchgate.net The coordination geometry around the tin atom is highly variable and influenced by the organic substituents on the tin center. Diorganotin(IV) derivatives often exhibit distorted trans-R₂ octahedral geometry, while triorganotin(IV) complexes typically adopt a trigonal bipyramidal geometry. nih.gov

For example, the reaction of diorganotin(IV) dichlorides (R₂SnCl₂) with diphenylphosphinic acid can yield complexes of the type R₂Sn(O₂PPh₂)₂. X-ray diffraction studies have revealed that these complexes can exist as discrete molecules or form extended polymeric networks through Sn-O-Sn bridges. nih.gov Spectroscopic techniques such as Infrared (IR), ¹H, ¹³C, and ¹¹⁹Sn Nuclear Magnetic Resonance (NMR), as well as ¹¹⁹mSn Mössbauer spectroscopy, are crucial for characterizing these derivatives and elucidating their structures in both the solid state and in solution. nih.govnih.govmdpi.com

Table 1: Examples of Organotin(IV) Diphenylphosphinate Derivatives and Their Structural Features

| Organotin(IV) Precursor | Ligand | Resulting Complex Formula | Coordination Geometry at Tin | Structural Motif |

|---|---|---|---|---|

| SnBu₂Cl₂ | Diphenylphosphinic Acid | SnBu₂Ph₂PO₂Cl | Infinite chain | Bidentate ligand |

| [R₂Sn(HL)₂] | o-hydroxybenzoic acid | [Me₂Sn(HL)₂] | Distorted trans-R₂ octahedral | Two different isomers in unit cell nih.gov |

| R₃SnCl | Carboxylic Acids | R₃SnOCOR' | Tetrahedral (in solution) | Monomeric sysrevpharm.org |

| Ph₂SnCl₂ | L-Lysine | Ph₂Sn(Lys) | Five-coordinated mononuclear | Monomeric nih.gov |

Nitrogen-Containing Diphenylphosphinate Derivatives

The introduction of a nitrogen atom into the diphenylphosphinate structure creates phosphinic amides (or phosphinamides), a class of compounds with distinct chemical properties. A primary synthetic route to these derivatives is the reaction of diphenylphosphinyl chloride, (Ph)₂POCl, with a primary or secondary amine. google.com This reaction typically proceeds in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct. google.com

Another important class of nitrogen-containing derivatives is the phosphinic hydrazides, which can be synthesized from the reaction of diphenylphosphinyl chloride with hydrazine (B178648) or its derivatives. acs.org These compounds are valuable intermediates in the synthesis of more complex heterocyclic systems containing a phosphorus-nitrogen bond.

A versatile reagent used in the formation of P-N bonds is diphenyl phosphorazidate (DPPA), (PhO)₂P(O)N₃. Although it is a phosphate (B84403) derivative, its reactivity highlights a general strategy for creating P-N linkages. DPPA is widely used in peptide synthesis to form amide bonds and can be applied to the synthesis of phosphinamides from diphenylphosphinic acid under appropriate conditions. tcichemicals.com

The synthesis of these derivatives often involves a multistep process. For instance, the synthesis of tertiary phosphine-boranes can start from oxazaphospholidine-boranes, which undergo nucleophilic substitution to form phosphinous acid-borane amides, followed by subsequent reactions to yield the final product. researchgate.net

Table 2: Synthetic Approaches to Nitrogen-Containing Diphenylphosphinate Derivatives

| Phosphorus Reagent | Nitrogen Reagent | Product Type | General Reaction |

|---|---|---|---|

| Diphenylphosphinyl Chloride | Primary/Secondary Amine | Phosphinic Amide | (Ph)₂POCl + R₂NH → (Ph)₂P(O)NR₂ + HCl google.com |

| Diphenylphosphinyl Chloride | Hydrazine | Phosphinic Hydrazide | (Ph)₂POCl + H₂NNH₂ → (Ph)₂P(O)NHNH₂ + HCl acs.org |

Formation of Polymeric or Macrocyclic Phosphinate Derivatives

Diphenylphosphinate units can be incorporated into larger molecular assemblies to form polymers or macrocycles. This can be achieved either by polymerizing monomers containing a phosphinate group or by using the phosphinate moiety as a linking unit in coordination polymers.

Organophosphorus polymers can be synthesized by the direct polymerization of monomers that already contain the phosphinate functionality. mdpi.com For example, a vinyl or methacrylate (B99206) monomer bearing a diphenylphosphinate side chain can undergo free-radical polymerization to yield a polymer with phosphinate groups appended to the main carbon chain. mdpi.comyoutube.com These polymer-supported phosphinic acids are often prepared through the chemical modification of pre-existing polymers or via the polymerization of functionalized monomers. mdpi.comnih.gov

In the realm of coordination chemistry, diphenylphosphinate ligands can bridge multiple metal centers to form extended one-, two-, or three-dimensional polymeric networks. The coordination of metal ions like copper(II) and nickel(II) with phosphinate derivatives of dipicolylamine has been shown to produce dimeric or polymeric structures in the solid state. researchgate.netrsc.org In these structures, the phosphinate group can coordinate to two different metal ions, acting as a bridge and facilitating the formation of the polymeric chain. rsc.org The specific dimensionality and topology of the resulting coordination polymer are dictated by the coordination geometry of the metal ion and the nature of the organic part of the ligand. researchgate.net

Table 3: Strategies for Forming Polymeric Phosphinate Structures

| Strategy | Description | Monomer/Building Block | Resulting Structure |

|---|---|---|---|

| Radical Polymerization | Polymerization of vinyl-type monomers with phosphinate side chains. mdpi.com | Methacryloyloxyethyl diphenylphosphinate | Carbon-backbone polymer with pendant phosphinate groups. |

| Ring-Opening Polymerization | Polymerization of cyclic phosphinates. mdpi.com | Cyclic phosphinate esters | Polyester- or polyether-like backbone containing phosphorus. mdpi.com |

Advanced Characterization Methodologies Applied to Propyl Diphenylphosphinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of propyl diphenylphosphinate (B8688654). By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ³¹P, it is possible to map out the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in the molecule. For propyl diphenylphosphinate, the spectrum can be divided into two main regions: the aromatic region for the phenyl protons and the aliphatic region for the propyl chain protons.

Aromatic Region (δ 7.4–8.0 ppm): The ten protons on the two phenyl rings typically appear as a complex multiplet. The protons ortho to the phosphorus atom are the most deshielded due to the electron-withdrawing effect of the phosphinate group and their proximity to the phosphorus atom, often showing coupling to the ³¹P nucleus. The meta and para protons appear slightly more upfield.

Aliphatic Region (δ 0.8–4.1 ppm): The propyl group (–O–CH₂–CH₂–CH₃) gives rise to three distinct signals:

A triplet corresponding to the terminal methyl (CH₃) protons, typically found at the most upfield position (around 0.8–1.0 ppm).

A sextet (or multiplet) for the central methylene (CH₂) protons, appearing intermediate in the chain (around 1.6–1.8 ppm).

A triplet or doublet of triplets for the methylene protons attached to the oxygen (O–CH₂), which are the most deshielded of the aliphatic protons (around 3.9–4.1 ppm) and may show coupling to the ³¹P nucleus.

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

|---|---|---|---|

| 7.85–7.95 | m | - | 4H, Aromatic (ortho-protons) |

| 7.40–7.55 | m | - | 6H, Aromatic (meta- & para-protons) |

| 3.95 | dt | J(H-H) ≈ 6.7, J(P-H) ≈ 7.5 | 2H, –O–CH₂–CH₂–CH₃ |

| 1.70 | sextet | J(H-H) ≈ 7.0 | 2H, –O–CH₂–CH₂–CH₃ |

| 0.90 | t | J(H-H) ≈ 7.4 | 3H, –O–CH₂–CH₂–CH₃ |

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom. A key feature is the observation of coupling between the phosphorus and carbon atoms (J-coupling), which is invaluable for assignments.

Aromatic Carbons (δ 128–134 ppm): The phenyl groups show four distinct signals: the ipso-carbon (directly attached to P), the ortho-carbons, the meta-carbons, and the para-carbon. The ipso-carbon exhibits a large C-P coupling constant.

Aliphatic Carbons (δ 10–68 ppm): The three carbons of the propyl group are resolved, with the carbon attached to the oxygen (–O–C H₂) being the most deshielded and showing a distinct C-P coupling.

| Chemical Shift (δ) [ppm] | Coupling Constant (JP-C) [Hz] | Assignment |

|---|---|---|

| 132.5 | ≈ 10 | para-C |

| 131.5 | ≈ 135 | ipso-C |

| 130.8 | ≈ 11 | ortho-C |

| 128.6 | ≈ 13 | meta-C |

| 67.5 | ≈ 7 | –O–CH₂–CH₂–CH₃ |

| 22.5 | ≈ 5 | –O–CH₂–CH₂–CH₃ |

| 10.3 | - | –O–CH₂–CH₂–CH₃ |

³¹P NMR Spectroscopic Analysis

Phosphorus-31 NMR (³¹P NMR) is a highly specific technique for phosphorus-containing compounds. rice.edu Since ³¹P is a spin-½ nucleus with 100% natural abundance, this method is very sensitive. The chemical shift (δ) is highly indicative of the oxidation state and coordination environment of the phosphorus atom. For pentavalent phosphinates like this compound, a single sharp peak is expected in the proton-decoupled spectrum. The chemical shift for diphenylphosphinates typically falls within the range of δ +25 to +45 ppm (relative to 85% H₃PO₄). rice.edu This distinct chemical shift allows for easy confirmation of the phosphinate functional group.

Other Nuclei NMR Investigations (e.g., ¹⁹F NMR for fluorinated derivatives)

When fluorine atoms are incorporated into the structure, for instance, on the phenyl rings, ¹⁹F NMR spectroscopy becomes a powerful analytical tool. huji.ac.ilwikipedia.org Fluorine-19 is, like ³¹P, a spin-½ nucleus with 100% natural abundance and high sensitivity. wikipedia.orgbiophysics.org

Key features of ¹⁹F NMR for a fluorinated this compound derivative would include:

Wide Chemical Shift Dispersion: ¹⁹F NMR spectra have a very large chemical shift range, which typically prevents signal overlap, even in complex molecules. huji.ac.il

Spin-Spin Coupling: The spectrum would exhibit coupling between fluorine and phosphorus (JP-F) as well as between fluorine and nearby protons (JH-F). The magnitude of these coupling constants provides valuable information about the through-bond distance and geometry between the coupled nuclei. huji.ac.il For example, a fluorine atom at the ortho position of a phenyl ring would show a significant coupling to the phosphorus atom.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, probe the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent method for identifying the presence of these groups within this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several strong absorption bands that confirm its key structural features.

P=O Stretching: A very strong and sharp absorption band, characteristic of the phosphoryl group, is expected in the region of 1180–1250 cm⁻¹ . This is one of the most prominent peaks in the spectrum.

P-O-C Stretching: The stretching vibrations of the P-O-C (ester) linkage typically result in strong absorptions. The asymmetric stretch is often found around 1020–1070 cm⁻¹ , while the symmetric stretch may appear near 950-1000 cm⁻¹ .

P-Ph (Phenyl) Stretching: The vibration associated with the phosphorus-phenyl bond usually appears as a medium to strong band around 1435–1445 cm⁻¹ .

Aromatic C-H and C=C Vibrations: The phenyl groups give rise to C-H stretching vibrations just above 3000 cm⁻¹ (typically 3050–3080 cm⁻¹) and characteristic C=C ring stretching vibrations in the 1450–1600 cm⁻¹ region.

Aliphatic C-H Vibrations: The propyl group shows characteristic C-H stretching absorptions just below 3000 cm⁻¹ (typically in the 2850–2970 cm⁻¹ range).

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3050–3080 | Medium | Aromatic C–H Stretch |

| 2870–2965 | Medium-Strong | Aliphatic C–H Stretch (propyl group) |

| 1590, 1485 | Medium | Aromatic C=C Ring Stretch |

| 1438 | Strong | P–Ph Stretch |

| 1220 | Very Strong | P=O Stretch |

| 1040 | Strong | P–O–C Asymmetric Stretch |

| 998 | Strong | P–O–C Symmetric Stretch |

| 700, 745 | Strong | Aromatic C–H Out-of-Plane Bend |

Raman Spectroscopy Applications

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, making it a valuable tool for the structural characterization of organophosphorus compounds like this compound. The analysis focuses on the inelastic scattering of monochromatic light, which reveals the vibrational, rotational, and other low-frequency modes in a molecule. acs.orgnih.gov For this compound, the Raman spectrum is characterized by specific bands corresponding to its distinct functional groups.

Key vibrational modes for this compound include the P=O stretching, P-O-C stretching, C-H stretching, and the vibrations of the phenyl rings. The P=O stretching vibration is a particularly strong and characteristic band for phosphinates. The phenyl groups give rise to several prominent bands, including the ring breathing modes and C=C stretching vibrations. irdg.org The propyl group will exhibit characteristic C-H stretching and bending vibrations.

The application of Raman spectroscopy can be used for:

Structural Confirmation: Verifying the synthesis of this compound by identifying its characteristic vibrational bands.

Purity Analysis: Detecting impurities by identifying extraneous peaks in the spectrum.

Quantitative Analysis: In some applications, the intensity of a characteristic Raman band can be correlated with the concentration of the compound. irdg.org

Surface-Enhanced Raman Spectroscopy (SERS) is an advanced application that can significantly enhance the Raman signal, allowing for the detection of organophosphorus compounds at very low concentrations. acs.orgnih.gov This technique would be particularly useful for trace analysis of this compound in various matrices.

Below is a table summarizing the expected characteristic Raman bands for this compound based on typical vibrational frequencies for its constituent functional groups. irdg.orgmdpi.com

| Functional Group | Vibrational Mode | Approximate Raman Shift (cm⁻¹) |

|---|---|---|

| P=O (Phosphinyl) | Stretching | 1180 - 1300 |

| P-O-C (Ester) | Stretching | 1000 - 1100 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Ring Stretching | 1580 - 1610 |

| Aromatic Ring | Ring Breathing | 990 - 1010 |

| C-H (Aliphatic - Propyl) | Stretching | 2850 - 3000 |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used for determining the mass-to-charge ratio (m/z) of ions, which allows for the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of organic compounds like this compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which enables the determination of the precise elemental formula of a molecule and its fragments. nih.govescholarship.orgnih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound (C₁₅H₁₇O₂P), HRMS can confirm its elemental composition by measuring the exact mass of its molecular ion. Furthermore, the fragmentation patterns observed in HRMS/MS experiments provide detailed structural information. The fragmentation of aromatic organophosphorus compounds often involves the cleavage of the P-O and C-O bonds. mdpi.com Analysis of the exact masses of these fragments helps to piece together the structure of the parent molecule, confirming the presence of the diphenylphosphinyl core and the propyl ester group.

| Ion/Fragment Formula | Description | Theoretical Exact Mass (m/z) |

|---|---|---|

| [C₁₅H₁₇O₂P]⁺ | Molecular Ion | 260.09662 |

| [C₁₂H₁₀OP]⁺ | Diphenylphosphinyl fragment (Loss of propoxy radical) | 201.04694 |

| [C₆H₅]⁺ | Phenyl fragment | 77.03913 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally sensitive molecules without causing significant fragmentation. nih.govcreative-proteomics.comlibretexts.org this compound, being a moderately polar ester, can be effectively ionized by ESI. The process involves creating a fine spray of a sample solution in a strong electric field, which leads to the formation of gas-phase ions from the analyte molecules in the droplets. uni-goettingen.de

In ESI-MS, this compound would typically be observed as a protonated molecule, [M+H]⁺, or as an adduct with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The ability to generate intact molecular ions makes ESI-MS an excellent method for accurate molecular weight determination. nih.gov ESI is often coupled with liquid chromatography (LC) to separate complex mixtures before mass analysis, a technique known as LC-ESI-MS, which is widely used for both qualitative and quantitative analysis of organophosphorus compounds. nih.govnih.gov

| Ion | Formation | Expected m/z (for C₁₅H₁₇O₂P, MW = 260.27) |

|---|---|---|

| [M+H]⁺ | Protonation | 261.10 |

| [M+Na]⁺ | Sodiation | 283.08 |

| [M+K]⁺ | Potassiation | 299.06 |

Thermal Analysis Methods

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. These methods are critical for understanding the thermal stability and behavior of compounds like this compound, especially in applications where it might be exposed to high temperatures.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. analyticalanswersinc.comhu-berlin.de DSC is used to detect thermal transitions, which are changes in physical properties that involve an exchange of heat.

For this compound, DSC can be used to determine key thermal properties such as its melting point (an endothermic process) and any polymorphic phase transitions. In the context of reaction monitoring, DSC can be employed to study the kinetics of its synthesis or thermal decomposition by measuring the heat evolved or absorbed during the reaction. The resulting data, such as the heat of fusion or the heat of reaction, provides valuable thermodynamic information about the compound and its transformations. nih.gov Modulated DSC can be used to separate overlapping thermal events, providing a more precise analysis. intertek.commdpi.com

| Thermal Event | Type of Process | Information Obtained |

|---|---|---|

| Glass Transition (if amorphous) | Change in Heat Capacity | Glass Transition Temperature (Tg) |

| Crystallization (if quenched from melt) | Exothermic | Crystallization Temperature (Tc), Heat of Crystallization |

| Melting | Endothermic | Melting Temperature (Tm), Heat of Fusion |

| Decomposition | Exothermic/Endothermic | Onset Temperature of Decomposition, Heat of Decomposition |

| Curing/Reaction | Exothermic | Reaction Kinetics, Degree of Cure |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample over time as the temperature changes. wikipedia.org This technique is primarily used to evaluate the thermal stability and composition of materials. A TGA experiment provides a curve that plots mass versus temperature, from which the decomposition temperatures and the fraction of volatile components can be determined.

When applied to this compound, TGA would reveal the temperature at which the compound begins to degrade, which is a critical parameter for assessing its thermal stability. tainstruments.com The TGA curve can show a single-step or multi-step decomposition process, providing insights into the degradation mechanism. mdpi.com For instance, the initial mass loss might correspond to the cleavage of the propyl ester group, followed by the degradation of the diphenylphosphinyl core at higher temperatures. TGA is particularly important for evaluating the performance of organophosphorus compounds used as flame retardants, where the decomposition profile influences their mode of action. mdpi.commdpi.com

| Parameter | Description | Significance for this compound |

|---|---|---|

| Onset Temperature (T_onset) | The temperature at which significant mass loss begins. | Indicates the upper limit of thermal stability. |

| Decomposition Steps | Distinct stages of mass loss on the TGA curve. | Provides insight into the mechanism of thermal degradation. |

| Residual Mass | The percentage of mass remaining at the end of the analysis. | Indicates the amount of non-volatile residue (char) formed. |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a thermoanalytic technique that measures the difference in temperature between a sample and an inert reference as a function of temperature. dtic.mil This method is instrumental in identifying various physical and chemical changes that occur upon heating, such as phase transitions, decomposition, and solid-state reactions.

In a typical DTA experiment for this compound, the sample and a reference material (e.g., alumina) are heated at a constant rate in a controlled atmosphere. The resulting DTA curve plots the temperature difference (ΔT) against the furnace temperature. Endothermic events, such as melting or boiling, result in a negative peak, as the sample absorbs heat and its temperature lags behind the reference. Conversely, exothermic events, like crystallization or oxidation, produce a positive peak.

Research Findings:

Illustrative Data Table: DTA of this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) |

| Melting | 150 | 155 | Endothermic |

| Decomposition | 250 | 275 | Exothermic |

| Further Decomposition | 320 | 340 | Exothermic |

Note: The data presented in this table is illustrative and based on the expected thermal behavior of similar organophosphorus compounds. Specific experimental data for this compound is required for definitive analysis.

X-ray Diffraction Studies for Structural Elucidation (e.g., coordination complexes)

X-ray diffraction (XRD) is a powerful, non-destructive technique used to determine the atomic and molecular structure of a crystal. nih.gov When a beam of X-rays strikes a crystal, the atoms in the crystal lattice diffract the X-rays in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, from which the mean positions of the atoms can be determined.

For this compound and its derivatives, single-crystal X-ray diffraction is particularly valuable for elucidating the precise arrangement of atoms in the solid state. Furthermore, when this compound acts as a ligand in coordination complexes with metal ions, XRD can reveal detailed information about the coordination geometry, bond lengths, and bond angles between the phosphinate ligand and the metal center. mdpi.com

Research Findings:

Studies on metal complexes involving phosphinate ligands have shown a variety of coordination modes. The phosphinate group can act as a monodentate, bidentate, or bridging ligand, leading to the formation of diverse supramolecular architectures, from simple mononuclear complexes to intricate coordination polymers. The analysis of these structures provides fundamental insights into the electronic and steric effects of the phosphinate ligand on the properties of the metal complex. For instance, the crystal structure of a cobalt(II) complex with diphenylphosphine (B32561) ligands reveals a distorted tetrahedral geometry around the cobalt center. mdpi.com

Illustrative Data Table: Crystallographic Data for a Hypothetical this compound-Metal Complex

| Parameter | Value |

| Chemical Formula | C30H34Cl2CoO4P2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 18.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 2912.3 |

| Z | 4 |

| R-factor (%) | 4.5 |

Note: This data is hypothetical and represents typical crystallographic parameters for a metal complex with phosphinate ligands. Actual data would be obtained from a single-crystal X-ray diffraction experiment on a specific coordination complex of this compound.

Chromatographic Methodologies

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. biomedpharmajournal.org For this compound, reversed-phase HPLC (RP-HPLC) is commonly employed to assess its purity. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. A UV detector is typically used for detection, as the phenyl groups in the molecule absorb UV light.

When this compound is chiral (P-stereogenic), chiral HPLC is the method of choice for determining its enantiomeric excess (ee). researchgate.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their individual quantification.

Research Findings:

The development of a robust HPLC method requires optimization of several parameters, including the choice of column, mobile phase composition, flow rate, and detection wavelength. researchgate.net For purity analysis, a gradient elution program is often used to effectively separate impurities with a wide range of polarities. For enantiomeric excess determination, various polysaccharide-based chiral columns have proven effective for the separation of P-stereogenic organophosphorus compounds. mdpi.com The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal resolution between the enantiomers.

Illustrative Data Table: HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | 50% B to 100% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 12.5 min (this compound) |

Note: These are typical starting conditions for the purity analysis of an aromatic phosphinate ester by RP-HPLC. Method development and validation are necessary for specific applications.

Flash column chromatography is a rapid and efficient technique for the preparative purification of organic compounds. rochester.edumit.edu It is widely used after the synthesis of this compound to isolate it from unreacted starting materials, by-products, and other impurities. The principle is similar to traditional column chromatography, but a positive pressure is applied to the column to accelerate the flow of the mobile phase, significantly reducing the purification time. orgsyn.orgbiotage.com

The selection of an appropriate solvent system (eluent) is crucial for a successful separation and is typically determined by preliminary analysis using thin-layer chromatography (TLC). rochester.edu The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.4, allowing for good separation from impurities.

Research Findings:

For the purification of phosphinate esters, a common stationary phase is silica gel. rochester.edu The eluent is typically a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). rochester.edu A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often employed to effectively separate compounds with a range of polarities. rochester.edu

Illustrative Data Table: Flash Chromatography Purification Parameters

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent System | Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 7:3) |

| Loading Method | Dry loading onto silica gel |

| Column Dimensions | Dependent on the scale of the reaction |

| Monitoring | Thin-Layer Chromatography (TLC) |

Note: The specific parameters for flash chromatography will vary depending on the reaction mixture and the desired purity of the final product.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a compound. For this compound (C15H17O2P), this involves quantifying the percentages of carbon (C), hydrogen (H), and phosphorus (P). The experimentally determined percentages are then compared to the theoretically calculated values based on the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

The analysis is typically performed using a dedicated elemental analyzer, which involves the combustion of a small, precisely weighed sample in a stream of oxygen. The combustion products (CO2, H2O, and phosphorus oxides) are then separated and quantified by various detection methods.

Research Findings:

The theoretical elemental composition of this compound (C15H17O2P, Molar Mass: 260.27 g/mol ) is a benchmark against which experimental results are compared. Any significant deviation from these values may indicate the presence of impurities or an incorrect structural assignment.

Data Table: Elemental Analysis of this compound (C15H17O2P)

| Element | Theoretical % | Found % (Illustrative) |

| Carbon (C) | 69.22 | 69.15 |

| Hydrogen (H) | 6.58 | 6.62 |

| Phosphorus (P) | 11.90 | 11.85 |

Note: The "Found %" values are illustrative and represent a typical result for a pure sample. Actual experimental results should be within ±0.4% of the theoretical values to be considered acceptable.

Computational and Theoretical Studies of Propyl Diphenylphosphinate

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those using DFT methods like the B3LYP hybrid functional, are instrumental in predicting the behavior of molecules like propyl diphenylphosphinate (B8688654). mdpi.comnih.gov These calculations provide fundamental insights into the molecule's stability, geometry, and electronic nature.

Geometry optimization is a primary step in computational analysis, yielding the most stable three-dimensional arrangement of atoms in a molecule and its corresponding electronic energy. For propyl diphenylphosphinate, calculations would determine key bond lengths, bond angles, and dihedral angles. The results for analogous phosphinates show a tetrahedral geometry around the central phosphorus atom. The P=O bond is expected to be the shortest and strongest phosphorus bond, while the P-C bonds to the phenyl rings and the P-O bond of the ester group will have characteristic lengths.

Computational methods can reliably predict these geometric parameters, which often show excellent agreement with experimental data from techniques like X-ray crystallography. For instance, studies on related metal phosphinate coordination polymers have determined precise bond lengths and angles, such as Sm-O bond lengths in the range of 2.273 Å to 2.309 Å in a samarium (III) ferrocenyl phosphinate polymer. mdpi.com

Table 1: Predicted Geometric Parameters for this compound (Representative Values) Note: These are typical values based on DFT calculations of analogous organophosphorus compounds, as specific experimental or calculated data for this compound is not readily available.

| Parameter | Bond | Predicted Value |

| Bond Length | P=O | ~1.48 Å |

| P-O (ester) | ~1.61 Å | |

| P-C (phenyl) | ~1.80 Å | |

| O-C (propyl) | ~1.45 Å | |

| Bond Angle | O=P-O | ~115° |

| O=P-C | ~112° | |

| C-P-C | ~106° | |

| P-O-C | ~120° |

Analysis of the electronic structure reveals how electrons are distributed within the molecule, which is crucial for understanding its reactivity. Key aspects include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the partial atomic charges.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. In phosphinates, the HOMO is typically located on the phenyl rings and the phosphoryl oxygen, while the LUMO is often associated with the phosphorus atom and the aromatic rings. This distribution indicates that the molecule can act as an electron donor from the oxygen and phenyl groups and as an electron acceptor at the phosphorus center, which is the site of nucleophilic attack in reactions like hydrolysis.

Charge distribution analysis, often performed using Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the partial charge on each atom. researchgate.net For phosphinates, these calculations consistently show a significant polarization of the P=O bond, with a substantial positive charge on the phosphorus atom and a negative charge on the oxygen atom. This charge separation makes the phosphorus atom highly electrophilic and susceptible to attack by nucleophiles.

Table 2: Predicted Electronic Properties for this compound (Conceptual Values) Note: These values are conceptual and represent typical findings from DFT studies on similar phosphinate esters.

| Property | Description | Predicted Value / Locus |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | ~ -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | ~ -0.5 eV |

| HOMO-LUMO Gap | Energy difference (ELUMO - EHOMO); indicates chemical reactivity. | ~ 6.0 eV |

| Mulliken Charge on P | Partial atomic charge on the phosphorus atom; indicates electrophilicity. | Highly Positive |

| Mulliken Charge on O (P=O) | Partial atomic charge on the phosphoryl oxygen; indicates nucleophilicity. | Highly Negative |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for mapping out the intricate details of chemical reaction mechanisms. rsc.org For this compound, a key reaction of interest is hydrolysis. Theoretical calculations can identify the most plausible reaction pathways by determining the structures and energies of reactants, transition states, intermediates, and products.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur (the activation energy). dtic.mil Computational methods locate these saddle points on the potential energy surface. For the hydrolysis of phosphinate esters, calculations have shown that the reaction proceeds through a pentacoordinate phosphorus transition state. dtic.mil

In this TS, the attacking nucleophile (e.g., a hydroxide (B78521) ion or water molecule) forms a new bond with the electrophilic phosphorus atom, while the bond to the leaving group (the propoxy group) begins to break. The geometry around the phosphorus atom changes from tetrahedral to a more crowded trigonal bipyramidal structure in the transition state. The stability of this transition state, influenced by the electronic properties of the substituents on the phosphorus atom, directly affects the reaction rate. dtic.mil For phosphinates, the presence of two P-C bonds generally leads to a lower activation energy compared to phosphates, making them more reactive. dtic.mil

By calculating the energies of all species along a proposed reaction path, a complete energy profile can be constructed. This "reaction pathway mapping" allows chemists to distinguish between different possible mechanisms, such as associative, dissociative, or concerted pathways.

For the hydrolysis of phosphinate esters, computational studies help elucidate whether the reaction occurs in a single, concerted step (where bond-making and bond-breaking happen simultaneously) or through a stepwise mechanism involving a stable pentacoordinate intermediate. The nature of the nucleophile and solvent conditions can influence which pathway is favored. Computational modeling of these pathways provides a molecular-level understanding consistent with experimental kinetic data. frontiersin.orgnih.gov

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic properties, aiding in the identification and characterization of molecules. rsc.org This is particularly valuable for highly reactive or toxic compounds where experimental measurements may be difficult. researchgate.net

DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. rsc.org For this compound, characteristic vibrational modes would include the P=O stretching frequency (a strong, prominent band), P-O-C and P-C stretching frequencies, and various bending modes associated with the phenyl and propyl groups. By comparing calculated spectra with experimental data, a detailed assignment of the observed spectral bands can be achieved. Often, calculated harmonic frequencies are scaled by an empirical factor to better match the anharmonicity of real molecular vibrations. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ³¹P) can be predicted. These calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard. For this compound, ³¹P NMR is particularly informative, and DFT can predict its chemical shift, helping to distinguish it from other phosphorus-containing compounds.

Table 3: Predicted Characteristic IR Frequencies for this compound Note: Frequencies are representative values based on DFT calculations for analogous organophosphorus compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| P=O Stretch | Phosphoryl | ~1250 - 1280 |

| P-O-C Stretch (asymmetric) | P-O-Alkyl | ~1030 - 1050 |

| P-C Stretch | P-Phenyl | ~1120 - 1140 |

| C-H Stretch (Aromatic) | Phenyl C-H | ~3050 - 3100 |

| C-H Stretch (Aliphatic) | Propyl C-H | ~2850 - 2980 |

Structure-Reactivity Relationship Modeling